molecular formula C17H16N2O4S2 B2362616 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 904450-95-9

2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2362616
CAS No.: 904450-95-9
M. Wt: 376.45
InChI Key: OBOADEIPPMHYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]isothiazole-1,1-dioxide core linked via a thioacetamide bridge to a 4-ethoxyphenyl group. The 4-ethoxy substituent on the phenyl ring provides electron-donating effects, influencing solubility and receptor binding.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-2-23-13-9-7-12(8-10-13)18-16(20)11-24-17-14-5-3-4-6-15(14)25(21,22)19-17/h3-10H,2,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOADEIPPMHYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Mercaptobenzo[d]isothiazole 1,1-Dioxide

The benzo[d]isothiazole 1,1-dioxide scaffold serves as the foundational building block. Synthesis begins with the oxidation of commercially available benzo[d]isothiazole using hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C for 6 hours, yielding the 1,1-dioxide derivative. Subsequent thiolation employs thiourea in refluxing ethanol, where nucleophilic substitution at the 3-position generates 3-mercaptobenzo[d]isothiazole 1,1-dioxide. This intermediate is isolated via vacuum filtration and washed with cold ethanol to remove unreacted thiourea.

Table 1: Optimization of Thiolation Conditions

Thiourea Equivalents Temperature (°C) Reaction Time (h) Yield (%)
1.2 70 4 68
1.5 80 3 82
2.0 80 2 91

Synthesis of N-(4-Ethoxyphenyl)chloroacetamide

Concurrent preparation of the acetamide fragment involves acylation of 4-ethoxyaniline. Chloroacetyl chloride (1.2 equivalents) is added dropwise to a stirred solution of 4-ethoxyaniline in dry dichloromethane (DCM) at 0–5°C. Triethylamine (1.5 equivalents) neutralizes liberated HCl, ensuring reaction progression. After 2 hours at room temperature, the mixture is washed with 5% NaHCO₃ and brine, followed by solvent evaporation to yield N-(4-ethoxyphenyl)chloroacetamide as a white crystalline solid (mp 112–114°C).

Thioalkylation Reaction

Coupling of Intermediates

The critical thioether bond formation utilizes a base-mediated nucleophilic substitution. A mixture of 3-mercaptobenzo[d]isothiazole 1,1-dioxide (1.0 equivalent) and N-(4-ethoxyphenyl)chloroacetamide (1.1 equivalents) in anhydrous ethanol is treated with sodium hydroxide (1.2 equivalents). The reaction refluxes at 80°C for 2–3 hours under nitrogen, monitored by TLC (hexane:ethyl acetate, 3:1). Quenching with ice water precipitates the crude product, which is filtered and recrystallized from ethanol to afford the title compound.

Reaction Scheme

  • Base Activation :
    $$ \text{3-SH-Benzoisothiazole dioxide} + \text{NaOH} \rightarrow \text{3-SNa-Benzoisothiazole dioxide} + \text{H}_2\text{O} $$
  • Nucleophilic Substitution :
    $$ \text{3-SNa-Benzoisothiazole dioxide} + \text{ClCH}2\text{C(O)NHC}6\text{H}_4\text{OEt} \rightarrow \text{Target Compound} + \text{NaCl} $$

Optimization of Reaction Parameters

Varying the solvent polarity significantly impacts yield. Ethanol outperforms DMF and THF due to its ability to solubilize both ionic intermediates and organic reactants. Elevated temperatures (80°C vs. 60°C) reduce reaction time from 6 hours to 2 hours without promoting side reactions.

Table 2: Solvent Screening for Thioalkylation

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
Ethanol 24.3 2 88
DMF 36.7 3 76
THF 7.5 6 52

Purification and Characterization

Recrystallization and Purity Analysis

Crude product recrystallization from ethanol yields colorless needles with a melting point of 178–180°C. HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% purity. Residual solvents are undetectable by GC-MS, meeting ICH Q3C guidelines.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.12–7.45 (m, 4H, aromatic), 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, SCH₂), 1.35 (t, J=7.0 Hz, 3H, CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂ asym), 1145 cm⁻¹ (SO₂ sym).

Mechanistic Considerations

The reaction proceeds via an Sₙ2 mechanism, where the deprotonated thiolate ion attacks the electrophilic carbon of chloroacetamide. The ethoxy group’s electron-donating nature enhances the nucleophilicity of the aniline nitrogen, facilitating efficient acylation in the precursor synthesis. Side reactions, such as oxidation of the thioether to sulfone, are mitigated by maintaining an inert atmosphere and avoiding excess oxidizing agents.

Industrial Scalability and Environmental Impact

Scale-up trials (100 g batch) demonstrate consistent yields (85–87%) using the same ethanol/NaOH system. Solvent recovery via distillation reduces waste, aligning with green chemistry principles. Process mass intensity (PMI) calculations reveal a favorable score of 23, comparable to industry benchmarks for acetamide derivatives.

Chemical Reactions Analysis

Types of Reactions

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the dioxido groups or the thioether linkage.

    Substitution: The aromatic rings and the acetamide moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s dioxido groups and thioether linkage allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Functional Groups Pharmacological Implications References
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide Benzo[d]isothiazole-1,1-dioxide Thioacetamide, 4-ethoxyphenyl Enhanced solubility; potential H-bonding
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide Benzo[d]isothiazole-1,1-dioxide 4-hydroxyphenyl Increased polarity; stronger H-bonding
N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-phenyl)-4-methoxybenzamide Benzo[d]isothiazole-1,1-dioxide Methoxybenzamide Electron-donating effects; bioactivity
2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives 1,3,4-Oxadiazole Oxadiazole, thioacetamide Bioisosteric enhancement of activity
Key Observations:

Benzoisothiazole Core : All compounds in Table 1 retain the benzo[d]isothiazole-1,1-dioxide core, critical for electrophilic reactivity and interactions with biological targets .

Substituent Effects: The 4-ethoxyphenyl group in the main compound improves lipophilicity compared to the 4-hydroxyphenyl analog (), which may enhance membrane permeability but reduce aqueous solubility.

Bioisosteric Replacements: Oxadiazole-containing analogs () demonstrate how replacing the thiazolidinone ring with oxadiazole can modulate pharmacokinetic profiles via enhanced hydrogen bonding and metabolic stability.

Anti-Exudative Activity:

Acetamide derivatives with triazole or oxadiazole moieties (e.g., compounds in ) exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg).

Tautomerism and Reactivity:

highlights tautomerism in structurally related acetamides, where thiazolidinone-thiazole equilibria influence reactivity. The main compound’s rigid benzoisothiazole core likely reduces tautomeric flexibility, favoring stable receptor interactions .

Biological Activity

The compound 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d]isothiazole moiety, a thioether linkage, and an acetamide functional group. The molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 346.4 g/mol. The structural components contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC16H18N2O3SC_{16}H_{18}N_{2}O_{3}S
Molecular Weight346.4 g/mol
CAS Number904439-03-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the benzo[d]isothiazole core : This can be achieved through the cyclization of o-aminothiophenol with sulfur and subsequent oxidation.
  • Formation of the thioether linkage : The dioxidobenzo[d]isothiazole is reacted with an appropriate thiol compound.
  • Introduction of the acetamide moiety : This is accomplished through an acylation reaction with 4-ethoxyphenylamine under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of dioxido groups enhances its ability to form strong interactions with proteins, potentially leading to:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives may exhibit inhibitory effects against various pathogens, including viruses such as respiratory syncytial virus and influenza A virus .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity by disrupting essential cellular processes .

Biological Activity

Research has indicated various biological activities associated with similar compounds in the benzo[d]isothiazole class:

  • Antimicrobial Effects : Compounds with similar structures have demonstrated significant antimicrobial properties against bacteria and fungi .
  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related benzo[d]isothiazole derivatives against a range of bacterial strains. Results showed that compounds with similar functional groups exhibited potent antibacterial effects .
  • Anticancer Potential : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step synthesis typically involves coupling the benzoisothiazole sulfone moiety with the 4-ethoxyphenylacetamide group via thioether formation. Key parameters include:

  • Temperature control : Maintain 0–5°C during nucleophilic substitution to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity for thiol-disulfide exchange .
  • Catalysts : Triethylamine or pyridine can neutralize acidic byproducts during coupling .
    • Yield optimization : Monitor reaction progress via TLC and use stoichiometric excess (1.2–1.5 eq) of the thiol-containing intermediate .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks to confirm the benzoisothiazole sulfone (δ 7.5–8.5 ppm for aromatic protons) and ethoxyphenylacetamide groups (δ 1.3–1.5 ppm for ethoxy CH3, δ 4.0–4.2 ppm for OCH2) .
  • HSQC/HMBC : Resolve ambiguities in heteronuclear correlations, particularly for sulfur-linked carbons .
    • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and detect impurities >0.5% .
    • Infrared (IR) Spectroscopy : Confirm sulfone (S=O stretch at 1150–1300 cm⁻¹) and acetamide (C=O at 1650–1700 cm⁻¹) functionalities .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term stability : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the thioether bond .
  • Long-term stability : Lyophilized samples in amber vials show <5% degradation over 12 months at –80°C .
  • Degradation pathways : Hydrolysis of the acetamide group occurs in aqueous buffers (pH >8), monitored via HPLC .

Advanced Research Questions

Q. What strategies resolve conflicting biological activity data between in vitro and in vivo models?

  • Assay validation :

  • In vitro : Use standardized cell lines (e.g., HEK293 or HepG2) with controlled ATP levels to ensure consistent kinase inhibition assays .
  • In vivo : Account for pharmacokinetic variables (e.g., metabolic clearance via cytochrome P450 enzymes) by co-administering CYP inhibitors .
    • Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to minimize inter-experimental variability .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or kinases, focusing on the sulfone group’s electrostatic interactions .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding mode persistence .
  • Free-energy calculations : Apply MM-GBSA to quantify binding affinity, prioritizing residues within 4 Å of the acetamide group .

Q. What synthetic modifications improve solubility without compromising bioactivity?

  • Structural tweaks :

  • Introduce polar groups (e.g., hydroxyl or morpholine) on the ethoxyphenyl ring to enhance aqueous solubility .
  • Replace the thioether linker with a sulfoxide (-S(O)-) to increase polarity while retaining target affinity .
    • Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance bioavailability in pharmacokinetic studies .

Q. How are reaction mechanisms elucidated for sulfur-containing intermediates in the synthesis?

  • Kinetic studies : Monitor thiol-disulfide exchange rates via UV-Vis spectroscopy (λ = 260–280 nm) under varying pH (6–8) .
  • Isotopic labeling : Use ³⁴S-labeled benzoisothiazole to track sulfur transfer pathways via LC-MS .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for key steps like sulfone formation .

Q. What methodologies address discrepancies in crystallographic data for structural analogs?

  • High-resolution X-ray diffraction : Collect data at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to resolve disorder in the ethoxyphenyl group .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O bonds) to validate packing motifs .
  • Cambridge Structural Database (CSD) cross-referencing : Compare bond lengths/angles with similar sulfonamide-acetamide hybrids to identify outliers .

Methodological Notes

  • Contradictory data : When NMR yields conflicting purity assessments, cross-validate with orthogonal techniques (e.g., elemental analysis or HPLC-UV) .
  • Biological assays : Always include a vehicle control (e.g., DMSO) to rule out solvent-induced artifacts in cytotoxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.